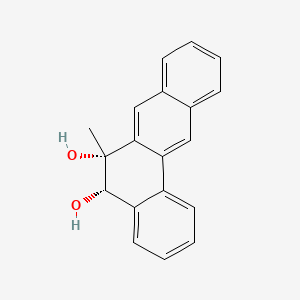
(5s,6r)-6-Methyl-5h-benzo(c)anthracene-5,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S,6R)-6-Methyl-5H-benzo©anthracene-5,6-diol is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by its unique stereochemistry, which is denoted by the (5S,6R) configuration. It is a derivative of benzo©anthracene, a well-known PAH, and features a methyl group and two hydroxyl groups attached to its structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6R)-6-Methyl-5H-benzo©anthracene-5,6-diol typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, followed by selective hydroxylation and methylation. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures high yield and purity. The scalability of the synthesis process is crucial for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
(5S,6R)-6-Methyl-5H-benzo©anthracene-5,6-diol undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the diol into its corresponding hydrocarbon.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride (AlCl3) as a catalyst are common.
Major Products Formed
The major products formed from these reactions include quinones, hydrocarbons, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(5S,6R)-6-Methyl-5H-benzo©anthracene-5,6-diol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of PAHs.
Biology: Research on its interactions with biological macromolecules helps in understanding the effects of PAHs on living organisms.
Medicine: Its derivatives are investigated for potential therapeutic applications, including anticancer properties.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of (5S,6R)-6-Methyl-5H-benzo©anthracene-5,6-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in its binding affinity and reactivity. The compound can undergo metabolic activation, leading to the formation of reactive intermediates that interact with DNA and proteins, potentially causing mutagenic and carcinogenic effects.
Comparación Con Compuestos Similares
Similar Compounds
- (5S,6R)-1-Methyl-5,6-dihydrobenzo[a]anthracene-5,6-diol
- (5S,6R)-7-Methyl-5,6-dihydro-benzo[a]anthracene-5,6-diol
- (5S,6R)-8-Methyl-5,6-dihydrobenzo[c]anthracene-5,6-diol
Uniqueness
Compared to these similar compounds, (5S,6R)-6-Methyl-5H-benzo©anthracene-5,6-diol is unique due to its specific methylation and hydroxylation pattern, which influences its chemical reactivity and biological interactions. The stereochemistry also plays a significant role in its distinct properties and applications.
Propiedades
Número CAS |
94850-05-2 |
|---|---|
Fórmula molecular |
C19H16O2 |
Peso molecular |
276.3 g/mol |
Nombre IUPAC |
(5S,6R)-6-methyl-5H-benzo[a]anthracene-5,6-diol |
InChI |
InChI=1S/C19H16O2/c1-19(21)17-11-13-7-3-2-6-12(13)10-16(17)14-8-4-5-9-15(14)18(19)20/h2-11,18,20-21H,1H3/t18-,19+/m0/s1 |
Clave InChI |
VCKKWILLQSYLQK-RBUKOAKNSA-N |
SMILES isomérico |
C[C@@]1([C@H](C2=CC=CC=C2C3=CC4=CC=CC=C4C=C31)O)O |
SMILES canónico |
CC1(C(C2=CC=CC=C2C3=CC4=CC=CC=C4C=C31)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-{2-[(Dodecan-5-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14343499.png)
![Benzenamine, N-ethyl-4-[[4-(ethylamino)-3-methylphenyl][4-(ethylimino)-3-methyl-2,5-cyclohexadien-1-ylidene]methyl]-2-methyl-, monoacetate](/img/structure/B14343500.png)
![4,4'-[(2-Methoxyphenyl)methylene]diphenol](/img/structure/B14343512.png)



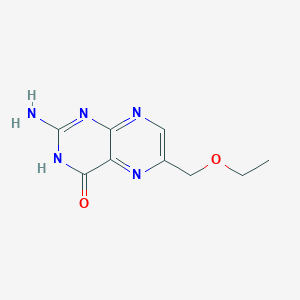
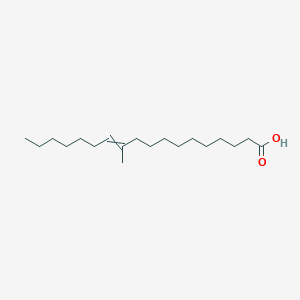
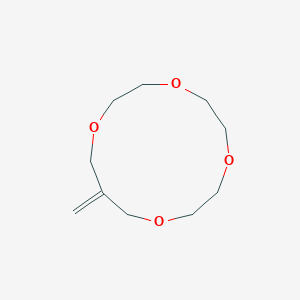
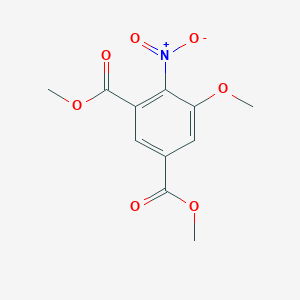
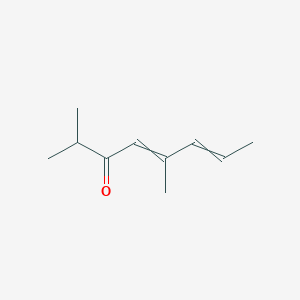
![5-[(3-Methoxypropyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14343583.png)
![{[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane](/img/structure/B14343584.png)
![10-(4-Methoxyphenyl)-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14343589.png)
